molecular formula C19H21N3OS B4300637 N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide

N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide

Katalognummer B4300637
Molekulargewicht: 339.5 g/mol
InChI-Schlüssel: WINVEZIECVRQCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide, also known as BCT-197, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. BCT-197 is a small molecule inhibitor of the NLRP3 inflammasome, which plays a crucial role in the development of several inflammatory diseases.

Wirkmechanismus

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines, such as IL-1β and IL-18. N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its oligomerization, which is a crucial step in the activation of the inflammasome.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of this compound in various inflammatory diseases. For instance, in a study by Youm et al. (2021), this compound was shown to reduce the production of IL-1β and IL-18 in a mouse model of Alzheimer's disease, leading to a significant improvement in cognitive function. Similarly, in a study by Zheng et al. (2021), this compound was shown to reduce the severity of experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis, by inhibiting the NLRP3 inflammasome.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide is its specificity for the NLRP3 inflammasome, which reduces the risk of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development. However, one of the limitations of this compound is its relatively low potency compared to other NLRP3 inhibitors, which may limit its efficacy in certain disease models.

Zukünftige Richtungen

Several future directions for the research and development of N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide have been proposed. One of the major areas of focus is the optimization of the compound's potency and selectivity, which may improve its efficacy in certain disease models. Additionally, the clinical development of this compound is an important future direction, as it may provide a new therapeutic option for several inflammatory diseases. Finally, the identification of new targets for the inhibition of the NLRP3 inflammasome may lead to the discovery of new compounds with improved efficacy and selectivity.
In conclusion, this compound is a promising compound with potential therapeutic applications in several inflammatory diseases. Its inhibition of the NLRP3 inflammasome has been shown to reduce the production of pro-inflammatory cytokines, leading to improved biochemical and physiological effects in various disease models. While there are some limitations to the compound, future research and development may lead to the optimization of its potency and selectivity, as well as the identification of new targets for the inhibition of the NLRP3 inflammasome.

Wissenschaftliche Forschungsanwendungen

N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide has been studied extensively for its potential therapeutic applications in several inflammatory diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and rheumatoid arthritis. The inhibition of the NLRP3 inflammasome by this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18, which play a crucial role in the pathogenesis of these diseases.

Eigenschaften

IUPAC Name

N-benzyl-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-4-22(12-16-8-6-5-7-9-16)18(23)13-24-19-17(11-20)14(2)10-15(3)21-19/h5-10H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINVEZIECVRQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-ethylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.